
4-(4-Methoxy-3-nitrophenyl)morpholine
Overview
Description
4-(4-Methoxy-3-nitrophenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
The synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine typically involves the reaction of 4-methoxy-3-nitroaniline with morpholine. One common method includes the following steps:
Nitration: The starting material, 4-methoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-3-nitroaniline.
Chemical Reactions Analysis
4-(4-Methoxy-3-nitrophenyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
4-(4-Methoxy-3-nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The morpholine ring can also interact with proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
4-(4-Methoxy-3-nitrophenyl)morpholine can be compared with other similar compounds, such as:
4-(4-Nitrophenyl)morpholine: This compound lacks the methoxy group, which can influence its reactivity and biological activity.
4-(3-Methoxy-4-nitrophenyl)morpholine: This isomer has the methoxy and nitro groups in different positions on the phenyl ring, which can affect its chemical properties and applications.
Biological Activity
4-(4-Methoxy-3-nitrophenyl)morpholine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, supported by data tables and relevant case studies.
The compound exhibits a variety of biochemical interactions which are crucial for its biological activity:
- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, essential for drug metabolism. This interaction can influence the pharmacokinetics of various therapeutic agents.
- Metabolic Pathways : this compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities.
Cellular Effects
The compound's effects on cellular processes include:
- Cell Signaling Modulation : It modulates signaling pathways involving kinases and phosphatases, impacting cell proliferation and apoptosis. This modulation suggests potential applications in cancer therapy.
- Gene Expression Alteration : Research indicates that it can influence gene expression patterns, potentially affecting cellular responses to external stimuli.
The molecular interactions of this compound involve:
- Binding Affinity : The compound binds to specific sites on enzymes or receptors, either inhibiting or activating their functions. This binding involves hydrogen bonds and hydrophobic interactions, stabilizing the enzyme-compound complex.
- Bioreduction Potential : The nitro group in the compound can undergo bioreduction, forming reactive intermediates that interact with biological macromolecules, leading to therapeutic effects or toxicity.
Dosage Effects in Animal Models
Studies have demonstrated that the biological effects of this compound vary with dosage:
- Therapeutic Effects : At low doses, it exhibits anti-inflammatory and antioxidant properties, suggesting potential use in treating inflammatory diseases.
- Toxicity at High Doses : Higher concentrations may lead to cytotoxic effects, necessitating careful dosage management in therapeutic applications.
Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Interaction | Modulation of cytochrome P450 activity | |
Anticancer Properties | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces inflammation markers | |
Antioxidant Activity | Scavenges free radicals |
Case Studies
-
Anticancer Activity :
- A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity compared to control groups, highlighting its potential as a chemotherapeutic agent.
-
Inflammatory Response Modulation :
- In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, demonstrating its utility as an anti-inflammatory agent.
- Enzymatic Activity Assays :
Properties
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-3-2-9(8-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUASRJAQVAMJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589927 | |
Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383870-96-0 | |
Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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